Usimine A

Description

USIMINE A: is a compound derived from the Antarctic lichen Ramalina terebrata. It is part of a group of compounds known as usimines, which are derivatives of usnic acid. USIMINE A has garnered interest due to its potential biological activities, particularly in the field of dermatology.

Properties

CAS No. |

1005771-13-0 |

|---|---|

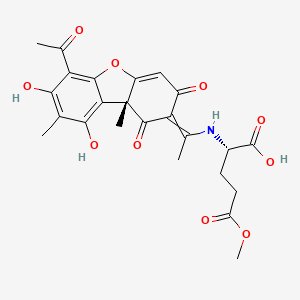

Molecular Formula |

C24H25NO10 |

Molecular Weight |

487.5 g/mol |

IUPAC Name |

(2S)-2-[1-[(9bR)-6-acetyl-7,9-dihydroxy-8,9b-dimethyl-1,3-dioxodibenzofuran-2-ylidene]ethylamino]-5-methoxy-5-oxopentanoic acid |

InChI |

InChI=1S/C24H25NO10/c1-9-19(29)17(11(3)26)21-18(20(9)30)24(4)14(35-21)8-13(27)16(22(24)31)10(2)25-12(23(32)33)6-7-15(28)34-5/h8,12,25,29-30H,6-7H2,1-5H3,(H,32,33)/t12-,24-/m0/s1 |

InChI Key |

KSWPDJNHLSRGKZ-MCFWBGNESA-N |

Isomeric SMILES |

CC1=C(C(=C2C(=C1O)[C@@]3(C(=CC(=O)C(=C(C)N[C@@H](CCC(=O)OC)C(=O)O)C3=O)O2)C)C(=O)C)O |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C3(C(=CC(=O)C(=C(C)NC(CCC(=O)OC)C(=O)O)C3=O)O2)C)C(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of USIMINE A involves the extraction of usnic acid from the lichen Ramalina terebrata, followed by chemical modifications to introduce specific side chains. The exact synthetic route and reaction conditions are proprietary and not widely published. it generally involves standard organic synthesis techniques such as esterification, amidation, and cyclization reactions under controlled conditions.

Industrial Production Methods: Industrial production of USIMINE A would likely involve large-scale extraction of usnic acid from lichen biomass, followed by chemical synthesis in batch reactors. The process would need to be optimized for yield and purity, with considerations for environmental and economic factors.

Chemical Reactions Analysis

Types of Reactions: USIMINE A can undergo various chemical reactions, including:

Oxidation: USIMINE A can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in USIMINE A, potentially altering its biological activity.

Substitution: Substitution reactions can introduce new functional groups into the USIMINE A molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: USIMINE A is used as a model compound in organic synthesis studies to explore new reaction mechanisms and pathways.

Biology: In biological research, USIMINE A is studied for its potential effects on cell proliferation and differentiation. It has shown promise in promoting the proliferation of human dermal fibroblasts, which are crucial for skin regeneration and repair .

Medicine: USIMINE A’s potential in dermatology is significant, particularly in anti-aging and wound healing applications. Its ability to induce collagen synthesis makes it a candidate for skin care products and treatments .

Industry: In the industrial sector, USIMINE A could be used in the formulation of cosmetics and pharmaceuticals, leveraging its biological activities to enhance product efficacy.

Mechanism of Action

The mechanism of action of USIMINE A involves its interaction with cellular pathways that regulate collagen synthesis and cell proliferation. It is believed to activate signaling pathways that lead to the upregulation of type I procollagen synthesis in dermal fibroblasts . The exact molecular targets and pathways are still under investigation, but it is hypothesized that USIMINE A interacts with specific receptors or enzymes involved in collagen production.

Comparison with Similar Compounds

USIMINE B: Another derivative of usnic acid, USIMINE B has similar biological activities but differs in its side chain structure.

Uniqueness: USIMINE A is unique in its specific side chain modifications, which confer distinct biological properties. While USIMINE C may be more potent in certain applications, USIMINE A offers a balanced profile of activity and stability, making it suitable for various research and industrial applications.

Q & A

Q. What is Usimine A, and how is it structurally characterized?

Usimine A is a derivative of usnic acid, a secondary metabolite isolated from the Antarctic lichen Ramalina terebrata. Structurally, it belongs to the dibenzofuran class and is characterized via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Its unique substitutions differentiate it from usnic acid and other derivatives like usimine B and C .

Q. What methodologies are employed to isolate Usimine A from natural sources?

Isolation involves methanol extraction of Ramalina terebrata, followed by sequential liquid-liquid partitioning (e.g., chloroform, ethyl acetate). Chromatographic techniques (column chromatography, TLC) purify the crude extract. Bioactivity-guided fractionation prioritizes fractions with antibacterial activity, and structural confirmation is achieved through spectroscopic analysis .

Q. Which in vitro assays validate Usimine A’s antibacterial activity?

Two primary assays are used:

- Disk Diffusion : Measures inhibition zones against Bacillus subtilis and Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : Quantifies potency via broth microdilution. Usimine A shows MIC values of 1–26 μg/mL against B. subtilis, with lower efficacy than usnic acid but higher than ramalin .

Advanced Research Questions

Q. How can researchers optimize Usimine A extraction while preserving bioactivity?

Optimization requires balancing solvent polarity, temperature, and extraction time. Methanol-water mixtures (e.g., 80:20) maximize yield without denaturing bioactive compounds. Post-extraction, lyophilization preserves stability. Purity is monitored via HPLC, and bioactivity is validated at each step using MIC assays .

Q. What experimental strategies resolve discrepancies in reported MIC values for Usimine A?

Discrepancies often arise from:

- Bacterial strain variability : Use standardized strains (e.g., ATCC controls).

- Compound purity : Validate via HPLC (>95% purity).

- Assay conditions : Adhere to CLSI guidelines for broth preparation and incubation. Replicate experiments across labs to identify methodological biases .

Q. How does Usimine A’s mechanism of action differ from other usnic acid derivatives?

While usnic acid disrupts bacterial membrane integrity and ATP synthesis, Usimine A’s modified structure may target alternative pathways. Comparative studies using membrane permeability assays (e.g., propidium iodide uptake) and proteomic profiling (e.g., LC-MS/MS) can elucidate mechanistic differences. Synergy assays with β-lactam antibiotics may reveal complementary targets .

Q. What frameworks guide the design of comparative studies between Usimine A and synthetic analogs?

Employ the PICO framework :

- Population : B. subtilis strains.

- Intervention : Usimine A vs. usnic acid/ramalin.

- Comparison : MIC values and cytotoxicity (e.g., hemolysis assays).

- Outcome : Relative efficacy and therapeutic index. Statistical tools (ANOVA, post-hoc tests) ensure robust comparisons .

Methodological Considerations

- Data Interpretation : Contextualize findings using guidelines: compare Usimine A’s activity with prior studies, highlight novelty (e.g., Antarctic origin), and address limitations (e.g., lack of in vivo data).

- Reproducibility : Document extraction protocols in detail (solvent ratios, chromatography gradients) and deposit raw spectral data in open-access repositories .

- Ethical Compliance : Follow biosafety protocols for handling antibiotic-resistant strains and disclose conflicts of interest per .

Key Data from Literature

| Compound | MIC vs. B. subtilis (μg/mL) | MIC vs. S. aureus (μg/mL) |

|---|---|---|

| Usimine A | 1–26 | Not reported |

| Usnic Acid | 0.5–2 | 4–8 |

| Ramalin | 8–16 | Inactive |

| Data sourced from Antarctic lichen studies . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.